Equipotent to Kistrin (Snake Venom Disintegrin) in Fibrinogen-Mediated Platelet Aggregation: A Direct Head-to-Head Benchmark
In a direct head-to-head comparison within the same platelet aggregation assay, G4120 demonstrated equipotency to kistrin—a highly potent, naturally occurring disintegrin isolated from snake venom that served as the gold-standard comparator [1]. Both compounds inhibited fibrinogen-mediated platelet aggregation with an IC50 of 0.15 μM, establishing G4120 as a synthetic peptide capable of matching the potency of a structurally complex natural product while offering advantages of defined chemical synthesis and reproducible lot-to-lot consistency [1].
| Evidence Dimension | IC50 for inhibition of fibrinogen-mediated platelet aggregation (human platelet-rich plasma) |
|---|---|
| Target Compound Data | IC50 = 0.15 μM |
| Comparator Or Baseline | Kistrin (snake venom disintegrin): IC50 = 0.15 μM |
| Quantified Difference | Equipotent (IC50 ratio = 1.0) |
| Conditions | Human platelet-rich plasma stimulated with ADP; GPIIbIIIa ELISA and platelet aggregation assay as described in Barker et al. (1992) |
Why This Matters
Demonstrates that a chemically synthesized, low-molecular-weight cyclic pentapeptide can match the potency of a complex natural disintegrin, enabling procurement of a defined, scalable research tool without the batch variability inherent to venom-derived products.
- [1] Barker PL, Bullens S, Bunting S, Burdick DJ, Chan KS, Deisher T, Eigenbrot C, Gadek TR, Gantzos R, Lipari MT, et al. Cyclic RGD peptide analogues as antiplatelet antithrombotics. J Med Chem. 1992 May 29;35(11):2040-8. doi: 10.1021/jm00089a014. PMID: 1597855. (Abstract: 'G-4120 was equipotent in the platelet aggregation assay to kistrin... IC50 = 0.15 microM.') View Source
